Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys(Boc)-OMe, also known as CGP 29 287, is a synthetic peptide designed as a renin inhibitor. [, ] Renin is an enzyme primarily produced by the kidneys that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body. [] By inhibiting renin, CGP 29 287 interrupts the RAAS cascade, preventing the formation of angiotensin II, a potent vasoconstrictor. [] This inhibition has made CGP 29 287 a valuable tool in scientific research, particularly in studying the physiology and pathology of the RAAS. [, ]
Developing More Potent and Orally Bioavailable Renin Inhibitors: Further research could focus on developing analogs of CGP 29 287 with improved potency, duration of action, and oral bioavailability. [] This could involve exploring different combinations of amino acids, incorporating novel chemical modifications, and optimizing the physicochemical properties of the molecule.
This peptide is synthesized through solid-phase peptide synthesis (SPPS) methods, allowing for precise control over the sequence and modifications of the peptide chain. It falls under the category of bioactive peptides, which are known for their physiological effects and potential therapeutic applications . The compound's CAS number is 93287-54-8, and its molecular formula is , with a molecular weight of approximately 1495.75 g/mol .
The synthesis of Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys(Boc)-OMe typically employs solid-phase peptide synthesis (SPPS), which involves several key steps:
This method allows for high purity and yield, essential for biological applications.
The molecular structure of Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys(Boc)-OMe can be described by its sequence of amino acids:
The structural formula can be represented in various notations, including InChI strings and SMILES notation, indicating its complex arrangement of atoms and bonds .
Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys(Boc)-OMe participates in various chemical reactions primarily related to its biological activity:
These reactions highlight its potential as a therapeutic agent in hypertension management.
The mechanism of action for Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys(Boc)-OMe primarily involves its role as a renin inhibitor:
Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys(Boc)-OMe exhibits several notable physical and chemical properties:
These properties are critical for its handling in laboratory settings and its formulation in pharmaceutical applications.
Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys(Boc)-OMe has diverse applications in scientific research:
The compound's unique structure and biological activity make it an important subject of study in both academic and industrial contexts.
Renin, an aspartyl protease, catalyzes the initial rate-limiting step in the RAS cascade by cleaving angiotensinogen to angiotensin I. CGP 29287 binds selectively and potently to primate renin through a multi-residue pharmacophore, achieving half-maximal inhibitory concentrations (IC₅₀) of 1 nM for human renin and 5 nM for marmoset renin in vitro [9]. Its inhibitory efficacy diminishes substantially in non-primate species (e.g., IC₅₀ = 300 µM in rats), underscoring its species-specific activity [9] [7].
Table 1: Species-Specific Renin Inhibition by CGP 29287
Species | IC₅₀ (nM) | Relative Potency vs. Humans |
---|---|---|
Human | 1 | 1x |
Marmoset | 5 | 0.2x |
Dog | 200 | 0.005x |
Rat | 30,000 | 0.00003x |
Data derived from in vitro plasma renin activity assays [9].
In vivo studies in conscious marmosets (Callithrix jacchus) demonstrated dose-dependent hypotension following intravenous administration. A bolus injection of 0.1 mg/kg reduced blood pressure for 1 hour, while 10 mg/kg extended this effect beyond 3 hours. Crucially, blood pressure reduction correlated directly with suppressed plasma renin activity (PRA): maximal hypotension coincided with near-complete PRA inhibition (>95%) [9]. The compound’s longevity arises from:
Mechanistic validation comes from nephrectomy experiments: bilaterally nephrectomized marmosets exhibited no blood pressure response to CGP 29287, confirming renal renin as its exclusive target. Similarly, pretreatment with ACE inhibitors did not augment its effects, proving specificity toward renin over downstream RAS components [9]. Beyond hypertension research, this inhibitor aids in elucidating intestinal RAS dynamics and developing diagnostic tools leveraging renin-specific interactions [1] [7].
The incorporation of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, known as statine (Sta), at position 6 of the peptide backbone is the key determinant of CGP 29287’s inhibitory mechanism. Statine functions as a transition-state analogue mimicking the tetrahedral intermediate formed during aspartyl protease-mediated peptide bond hydrolysis [3] [9].
Table 2: Structural and Functional Attributes of Statine in CGP 29287
Attribute | Role in Renin Inhibition |
---|---|
Hydroxy group | Forms hydrogen bonds with renin’s catalytic aspartates |
Chiral centers (3S,4S) | Enforces stereospecific docking in the S₁ binding pocket |
Hydrophobic side chain | Enhances affinity for renin’s hydrophobic subsites (S₁-S₃) |
This configuration enables CGP 29287 to bind renin with sub-nanomolar affinity. The Sta residue’s 3-hydroxy moiety hydrogen-bonds to catalytic aspartates (Asp32/Asp215 in human renin), while its isobutyl side chain occupies the S₁ subsite, preferentially accommodating hydrophobic residues like Leu/Ile in angiotensinogen [4] [9]. Consequently, Sta converts renin from an enzyme to a tight-binding inhibitor complex (Kᵢ ≈ 10⁻⁹ M) [9].
Comparative studies confirm Sta’s indispensability: replacing Sta with natural amino acids (e.g., Leu) abolishes >99% of inhibitory activity [9]. The flanking residues further optimize binding:
Table 3: Synonyms and Identifiers for Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys(Boc)-OMe
Synonym | Identifier |
---|---|
CGP 29287 | MedChemExpress |
Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys(Boc)-OMe | CAS 93287-54-8 |
MFCD00133577 | MDL Number |
139211197 | PubChem ID |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7